2-(3,4-dichlorophenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine
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Overview
Description
(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-PHENYLMETHANIMINE is a synthetic organic compound characterized by its complex structure, which includes a benzoxazole ring and a phenylmethanimine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-PHENYLMETHANIMINE typically involves multiple steps, starting with the preparation of the benzoxazole ring This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-PHENYLMETHANIMINE can undergo various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the imine group, converting it into an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole ring or the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines.
Scientific Research Applications
(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-PHENYLMETHANIMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-PHENYLMETHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting downstream pathways. This can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: A compound with a similar dichlorophenyl group, used as an antipsychotic drug.
3,4-Dichlorophenylacetonitrile: Another compound with a dichlorophenyl group, used as an intermediate in organic synthesis.
Uniqueness
(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-PHENYLMETHANIMINE is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C20H12Cl2N2O |
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Molecular Weight |
367.2 g/mol |
IUPAC Name |
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C20H12Cl2N2O/c21-16-8-6-14(10-17(16)22)20-24-18-11-15(7-9-19(18)25-20)23-12-13-4-2-1-3-5-13/h1-12H |
InChI Key |
ZQAUIBPMHASXQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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